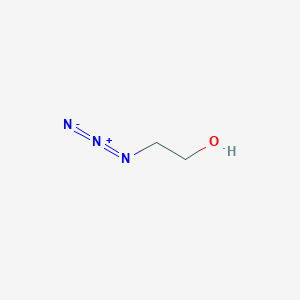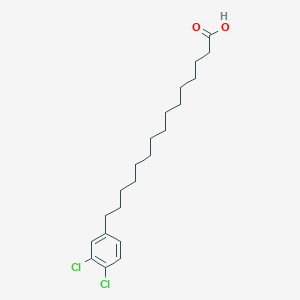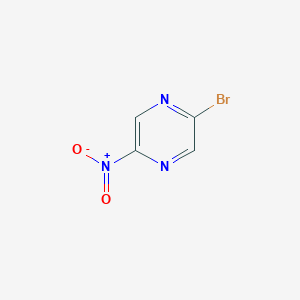
2-Azidoéthanol
Vue d'ensemble
Description
Synthesis Analysis
2-Azidoethanol and its derivatives can be synthesized through various methods, including the site-specific incorporation into RNA via phosphoramidite chemistry in the presence of azido groups. This approach allows for the introduction of novel properties into RNA molecules (Fauster et al., 2012). Another method involves the synthesis from alkenes through an iron-catalyzed difunctionalization reaction, which has been shown to be efficient and versatile for producing unprotected, primary 2-azidoamines (Makai et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-azidoethanol and its related compounds has been characterized through various techniques, including X-ray crystallography and NMR spectroscopy. These studies have revealed detailed structural information, including the conformation of the 2-azido group within molecules and its impact on the overall structure (Fauster et al., 2012).
Chemical Reactions and Properties
2-Azidoethanol participates in a range of chemical reactions, including cycloadditions and the synthesis of azidoamines. Its azido group enables bioorthogonal reactions, such as the Click reaction, allowing for the efficient labeling and modification of molecules (Tornøe et al., 2002).
Physical Properties Analysis
The physical properties of 2-azidoethanol, including its melting and boiling points, solubility, and stability, are crucial for its handling and application in chemical synthesis. These properties can vary depending on the specific structure and substitution patterns of the azidoethanol derivatives being used.
Chemical Properties Analysis
2-Azidoethanol exhibits a range of chemical properties that make it a valuable tool in organic synthesis and material science. Its reactivity, particularly the ability of the azido group to undergo various transformations, is central to its applications in synthesizing complex molecules and polymers (Makai et al., 2020).
Applications De Recherche Scientifique
Synthèse de copolymères à blocs amphiphiles
Le 2-Azidoéthanol joue un rôle crucial dans la synthèse de nouveaux copolymères à blocs amphiphiles thermosensibles. Ces copolymères sont synthétisés par la combinaison de la polymérisation par ouverture de cycle du d,l-lactide (LA), de la polymérisation radicalaire du N-vinylcaprolactame et de la chimie click subséquente . Les copolymères résultants peuvent s'auto-assembler en nanomicelles dans l'eau, ce qui est important pour les systèmes de délivrance de médicaments en raison de leur biocompatibilité et de leur stabilité.
Systèmes de délivrance de médicaments
Les nanomicelles formées à partir des copolymères à blocs synthétisés à l'aide de this compound peuvent être utilisées dans les systèmes de délivrance de médicaments. Elles offrent une structure cœur-enveloppe en milieu aqueux, avec un cœur compact formé par des segments insolubles et une enveloppe étirée formée par des segments solubles. Cette structure est avantageuse pour l'encapsulation et la protection des médicaments jusqu'à ce qu'ils atteignent leur site cible .
Matériaux sensibles aux stimuli
Les copolymères dérivés du this compound présentent un comportement thermosensible, ce qui est essentiel pour les matériaux sensibles aux stimuli. Ces matériaux peuvent répondre aux stimuli environnementaux tels que le pH, la température et la lumière ultraviolette, ce qui les rend prometteurs pour les systèmes intelligents de délivrance de médicaments/gènes, les échafaudages d'ingénierie tissulaire injectables et les feuilles de culture cellulaire et de séparation .
Applications de la chimie click
Dans le domaine de la chimie click, le this compound est utilisé pour les réactions click sans cuivre, qui sont essentielles pour la chimie bioorthogonale. Cela permet la synthèse de matériaux complexes tels que les glycopeptides, les bioconjugués et les polymères fonctionnalisés sans la toxicité associée aux catalyseurs de cuivre .
Études mécanistiques en chimie organique
Le this compound est utilisé dans les études mécanistiques pour comprendre la régiosélectivité et la cinétique des réactions click bioorthogonales. Les méthodes de théorie de la fonctionnelle de la densité (DFT) sont employées pour examiner les mécanismes réactionnels, fournissant des informations sur la structure électronique et la réactivité des composés organiques .
Science des matériaux
Les azides organiques comme le this compound sont essentiels en science des matériaux en raison de leur polyvalence. Ils sont utilisés dans la synthèse de nouveaux azidoesters, qui ont une large gamme d'applications en biologie, en médecine et en science des matériaux. Les composés avec des groupes azido sont particulièrement intéressants pour la création de nouveaux matériaux ayant des propriétés uniques .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Azidoethanol is primarily used as a reagent in the glycosylation of mono- or polysaccharides . It is also used as a 2’-deoxy-ethynyluridine (EdU) blocker in nuclear DNA, preventing cross-reactivity with other antibodies . This allows for better study of related pathways in the body .
Mode of Action
The mechanism of a bioorthogonal click reaction between 2-azidoethanol and coumBARAC has been examined using DFT methods . The regiochemistry of the reaction has been studied based on potential energy surface analysis and global reactivity indices of the reactants . The global electron density transfer (GEDT) calculations at the possible transition states (TSs) revealed that this cycloaddition (CA) has a nearly non-polar character .
Biochemical Pathways
It is known that 2-azidoethanol is involved in the glycosylation of mono- or polysaccharides . Glycosylation is a critical biochemical pathway that plays a role in various biological processes, including protein folding, cell-cell adhesion, and immune response.
Pharmacokinetics
It is known that 2-azidoethanol has a molecular weight of 870806 , which may influence its absorption and distribution in the body
Result of Action
It is known that 2-azidoethanol is used as a blocker in nuclear dna, preventing cross-reactivity with other antibodies . This suggests that 2-Azidoethanol may have an impact on DNA structure and function, potentially influencing gene expression and cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Azidoethanol. For instance, the compound’s boiling point under reduced pressure is 346K at 0.027 bar and 333K at 0.01 bar This suggests that changes in pressure and temperature could potentially affect the stability and reactivity of 2-Azidoethanol
Propriétés
IUPAC Name |
2-azidoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517-05-1 | |
| Record name | 2-Azidoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZIDOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)





![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)



![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)

![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
